2-Nitrobenzaldehyde semicarbazone

Descripción general

Descripción

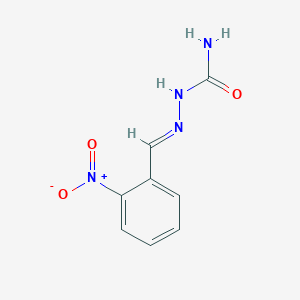

2-Nitrobenzaldehyde semicarbazone is an organic compound derived from 2-nitrobenzaldehyde. It is a semicarbazone derivative, which means it is formed by the reaction of 2-nitrobenzaldehyde with semicarbazide. This compound is known for its applications in analytical chemistry, particularly as a reference standard for the determination of nitrofuran residues in various samples .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzaldehyde semicarbazone typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in an ethanol solution. The reaction is carried out under reflux conditions, and the product is obtained by filtration and recrystallization . The general reaction can be represented as follows:

2-Nitrobenzaldehyde+Semicarbazide Hydrochloride→2-Nitrobenzaldehyde Semicarbazone+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Coordination Chemistry with Transition Metals

2-NBAS participates in ligand exchange reactions to form stable metal complexes:

Osmium Complex Formation

Reaction with [Os(PPh₃)₂(CO)₂(HCOO)₂] in alcoholic solvents (R'OH) leads to NH₂ group displacement by OR' groups (R' = methoxyethyl, ethyl, propyl, butyl). The transformed ligand binds osmium via N,O-chelation, forming five-membered rings:

Reaction :

- Structure : X-ray crystallography confirms octahedral geometry for [Os(PPh₃)₂(CO)(H)(L-OCH₂CH₂OCH₃)] .

- Electrochemical Properties : Cyclic voltammetry shows irreversible oxidation at 0.69–0.88 V vs SCE .

Rhodium Complex Formation

Interaction with [Rh(PPh₃)₃Cl] in the presence of trialkylamines yields ring-expanded products via C–N bond cleavage:

Reaction :

Azodicarbonamide-Derived Semicarbazide Formation

2-NBAS forms via acid-catalyzed reactions involving azodicarbonamide breakdown in food matrices:

Reaction :

Stability Under Acidic Conditions

Studies confirm the semicarbazone core remains intact in acidic media (e.g., 0.125 M HCl), enabling its use in derivatization protocols:

- Bioactivity : Intact semicarbazone structure required for inhibiting membrane trafficking (IC₅₀ = 0.4–2.0 μM) .

- Decomposition : Requires reflux in alcoholic solvents to release hydrazine or aldehydes .

Derivatization for Analytical Chemistry

2-NBAS serves as a stable isotope-labeled internal standard (e.g., 2-NBAS-¹³C,¹⁵N₂ ) in LC-MS/MS:

| Property | Value | Source |

|---|---|---|

| Isotopic Enrichment | ≥97% | |

| Melting Point | 241–247°C | |

| Purity (HPLC) | ≥99% |

DFT Studies on Formation Pathways

B3LYP calculations reveal a two-step mechanism for semicarbazone synthesis:

- Bimolecular Condensation : Aldehyde + semicarbazide → Intermediate.

- Unimolecular Dehydration : Intermediate → 2-NBAS .

Photostability and Actinometry

2-Nitrobenzaldehyde (parent aldehyde) acts as a UV actinometer, suggesting 2-NBAS may participate in photodegradation studies .

Industrial Byproduct Mitigation

Aplicaciones Científicas De Investigación

Analytical Chemistry

Detection of Nitrofurazone Residues

2-NBA-SC is utilized as a marker metabolite for the detection of nitrofurazone (NFZ) residues in aquaculture products such as shrimp and crabs. The compound is analyzed using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for sensitive detection of antibiotic residues in food products .

Quantification in Biological Samples

The compound is also employed as an analytical reference standard for quantifying 2-NBA-SC in various biological matrices, including animal muscle tissues and dairy products. Techniques such as solid-phase extraction (SPE) combined with HPLC-MS/MS are commonly used for this purpose .

| Application | Methodology | Sample Type |

|---|---|---|

| Detection of NFZ residues | LC-MS/MS | Shrimp, Crab |

| Quantification in muscle tissues | HPLC-MS/MS | Animal Muscle |

| Analysis in dairy products | LC-MS/MS | Milk |

Pharmaceutical Research

Antimicrobial Activity

Research has indicated that 2-NBA-SC exhibits potential antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Drug Development

The compound's ability to form stable complexes with metal ions has implications in drug formulation and delivery systems. Its interaction with biological targets can be explored further to enhance therapeutic efficacy .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, 2-NBA-SC serves as an intermediate for producing various nitrogen-containing compounds. Its reactivity allows chemists to modify its structure to create derivatives with enhanced properties or functions .

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of several semicarbazone derivatives from 2-nitrobenzaldehyde, showcasing the versatility of this compound in creating new materials with tailored functionalities. These derivatives were characterized using NMR and mass spectrometry techniques, confirming their structural integrity and potential utility in various applications .

Environmental Monitoring

Reference Standard for Residue Analysis

As a reference standard, 2-NBA-SC is critical in environmental monitoring programs aimed at assessing the presence of nitrofuran residues in aquatic systems. Its stability and defined chemical properties make it suitable for use in regulatory testing protocols .

Mecanismo De Acción

The mechanism of action of 2-nitrobenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, as an inhibitor of cathepsin B, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is competitive, meaning the compound competes with the natural substrate of the enzyme for binding . The binding typically involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrobenzaldehyde: The parent compound, which lacks the semicarbazone moiety.

2-Aminobenzaldehyde Semicarbazone: A reduction product of 2-nitrobenzaldehyde semicarbazone.

Thiosemicarbazones: Compounds where the oxygen in the semicarbazone group is replaced by sulfur, often exhibiting different biological activities.

Uniqueness

This compound is unique due to its specific applications in analytical chemistry as a reference standard and its potential inhibitory effects on enzymes like cathepsin B. Its ability to form stable complexes with various analytes makes it valuable for detecting nitrofuran residues in food products .

Actividad Biológica

2-Nitrobenzaldehyde semicarbazone (2-NP-SCA) is a compound derived from the reaction of 2-nitrobenzaldehyde with semicarbazide. This compound has garnered attention in various fields, particularly in medicinal chemistry and analytical chemistry, due to its potential biological activities and applications. This article explores the biological activity of 2-NP-SCA, including its pharmacological properties, mechanisms of action, and relevance in food safety.

This compound is synthesized through a condensation reaction between 2-nitrobenzaldehyde and semicarbazide. The resulting compound can be characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. Its molecular formula is , and it exhibits a melting point of approximately 145-147 °C .

Antimicrobial Properties

Research has indicated that 2-NP-SCA exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent . The mechanism of action appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that 2-NP-SCA possesses anticancer properties. One study reported that it inhibited the proliferation of human cancer cell lines, including pancreatic and gastric cancer cells. The compound induced apoptosis in these cells, which was confirmed through flow cytometry and TUNEL assays . The IC50 values for these effects were found to be in the micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Pancreatic cancer | 12.5 | Induction of apoptosis |

| Gastric cancer | 15.0 | Cell cycle arrest |

Enzyme Inhibition

2-NP-SCA has also been studied for its inhibitory effects on various enzymes. It has shown promising results as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in neurodegenerative diseases, making 2-NP-SCA a potential candidate for further development in treating conditions such as Alzheimer's disease .

Analytical Applications

In addition to its biological activities, 2-NP-SCA serves as a marker metabolite for detecting residues of nitrofurazone in food products such as shrimp and crab. Nitrofurazone is a banned antibiotic, and the presence of its metabolites is monitored due to safety concerns. The detection of 2-NP-SCA can be performed using high-performance liquid chromatography (HPLC), providing a reliable method for food safety assessments .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2-NP-SCA against common foodborne pathogens. Results indicated that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, supporting its use as a natural preservative .

- Cancer Cell Proliferation : In research involving human gastric cancer cells, treatment with varying concentrations of 2-NP-SCA led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Propiedades

Número CAS |

16004-43-6 |

|---|---|

Fórmula molecular |

C8H8N4O3 |

Peso molecular |

208.17 g/mol |

Nombre IUPAC |

[(Z)-(2-nitrophenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5- |

Clave InChI |

OEOKLBSECDAYSM-YHYXMXQVSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |

SMILES isomérico |

C1=CC=C(C(=C1)/C=N\NC(=O)N)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |

Pictogramas |

Irritant |

Sinónimos |

2-[(2-Nitrophenyl)methylene]hydrazinecarboxamide; o-Nitrobenzaldehyde Semicarbazone; 2NP-SEM |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-nitrobenzaldehyde semicarbazone formed in food analysis?

A: The formation of this compound occurs through a reaction between semicarbazide and 2-nitrobenzaldehyde. This reaction is often employed in analytical methods to detect trace amounts of semicarbazide in food samples [, ].

Q2: Can you provide an example of an analytical method that utilizes this compound?

A: One example is a highly sensitive ELISA (enzyme-linked immunosorbent assay) developed to detect semicarbazide []. This method uses a monoclonal antibody specific to this compound. The presence of this compound in a sample competitively inhibits the binding of the antibody to a pre-coated antigen, allowing for the quantification of semicarbazide based on the degree of inhibition.

Q3: Are there any limitations to using this compound as a marker for semicarbazide in food?

A: Yes, a potential limitation is the possibility of artefactual formation of this compound during analysis []. The acidic conditions used in some analytical methods to free hydrazine from food components can also inadvertently lead to the reaction of hydrazine with urea compounds, resulting in the formation of semicarbazide. This newly formed semicarbazide could then react with 2-nitrobenzaldehyde, leading to an overestimation of the original semicarbazide levels in the food.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.